N-(4-fluorooxolan-3-yl)pyrazin-2-amine
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Overview
Description
N-(4-fluorooxolan-3-yl)pyrazin-2-amine is a chemical compound with the molecular formula C8H10FN3O and a molecular weight of 183.186 g/mol This compound features a pyrazine ring substituted with an amine group and a fluorinated oxolane ring
Preparation Methods
The synthesis of N-(4-fluorooxolan-3-yl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine-2-amine and 4-fluorooxolane.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group on the pyrazine ring with the 4-fluorooxolane under controlled conditions. This may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
N-(4-fluorooxolan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-fluorooxolan-3-yl)pyrazin-2-amine can be compared with other similar compounds such as:
Pyrazine derivatives: These compounds share the pyrazine ring structure and may exhibit similar biological activities.
Fluorinated oxolane derivatives: These compounds contain the fluorinated oxolane ring and may have comparable chemical reactivity.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-4-13-5-7(6)12-8-3-10-1-2-11-8/h1-3,6-7H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXWSAMUNRNFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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